Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate
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Overview
Description
Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is a chemical compound with the molecular formula C11H12N2O5S and a molecular weight of 284.29 g/mol . It is known for its unique structure, which includes a nitro group, a carbamoyl group, and a sulfanyl group attached to a benzoate moiety . This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate typically involves the reaction of 5-nitrobenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yields and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced benzoate derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The pathways involved in its action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl2-[(dimethylcarbamoyl)sulfanyl]-4-nitrobenzoate
- Methyl2-[(dimethylcarbamoyl)sulfanyl]-3-nitrobenzoate
- Methyl2-[(dimethylcarbamoyl)sulfanyl]-2-nitrobenzoate
Uniqueness
Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H12N2O5S |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
methyl 2-(dimethylcarbamoylsulfanyl)-5-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O5S/c1-12(2)11(15)19-9-5-4-7(13(16)17)6-8(9)10(14)18-3/h4-6H,1-3H3 |
InChI Key |
OPQHWEUIVHWTHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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